Sodium palmitoyl glycinate Sodium palmitoyl glycinate
Brand Name: Vulcanchem
CAS No.: 85902-10-9
VCID: VC17094097
InChI: InChI=1S/C18H35NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(21)22;/h2-16H2,1H3,(H,19,20)(H,21,22);/q;+1/p-1
SMILES:
Molecular Formula: C18H34NNaO3
Molecular Weight: 335.5 g/mol

Sodium palmitoyl glycinate

CAS No.: 85902-10-9

Cat. No.: VC17094097

Molecular Formula: C18H34NNaO3

Molecular Weight: 335.5 g/mol

* For research use only. Not for human or veterinary use.

Sodium palmitoyl glycinate - 85902-10-9

Specification

CAS No. 85902-10-9
Molecular Formula C18H34NNaO3
Molecular Weight 335.5 g/mol
IUPAC Name sodium;2-(hexadecanoylamino)acetate
Standard InChI InChI=1S/C18H35NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(21)22;/h2-16H2,1H3,(H,19,20)(H,21,22);/q;+1/p-1
Standard InChI Key IPUUFZFIUKCPJN-UHFFFAOYSA-M
Canonical SMILES CCCCCCCCCCCCCCCC(=O)NCC(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Sodium palmitoyl glycinate is systematically named sodium 2-(hexadecanoylamino)acetate, reflecting its structure: a palmitoyl group (C16 fatty acid) linked via an amide bond to glycine, with a sodium counterion stabilizing the carboxylate group. Its canonical SMILES representation is CCCCCCCCCCCCCCCC(=O)NCC(=O)[O-].[Na+], and its InChIKey is IPUUFZFIUKCPJN-UHFFFAOYSA-M.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number85902-10-9
Molecular FormulaC18H34NNaO3\text{C}_{18}\text{H}_{34}\text{NNaO}_3
Molecular Weight335.5 g/mol
IUPAC NameSodium 2-(hexadecanoylamino)acetate
SolubilityWater-soluble (amphoteric nature)
Critical Micelle Concentration (CMC)0.21 mmol·L1^{-1}

Structural Analysis

The molecule comprises a hydrophobic 16-carbon palmitoyl chain and a hydrophilic glycinate headgroup. This amphiphilic structure enables micelle formation in aqueous solutions, reducing surface tension and facilitating emulsification . Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic peaks for the amide bond (1643 cm1^{-1}) and carboxylate group (1698 cm1^{-1}), confirming its structural integrity .

Synthesis and Industrial Production

Traditional Synthesis via Schotten-Baumann Reaction

The conventional route involves reacting palmitoyl chloride with glycine in an alkaline medium:

Palmitoyl chloride+GlycineNaOHSodium palmitoyl glycinate+HCl\text{Palmitoyl chloride} + \text{Glycine} \xrightarrow{\text{NaOH}} \text{Sodium palmitoyl glycinate} + \text{HCl}

This method, while efficient, faces criticism for using corrosive acyl chlorides and generating hazardous byproducts like phosphorus trichloride (PCl3\text{PCl}_3) .

Green Synthesis Innovations

Recent advances employ coconut oil (triacylglycerol) and sodium glycinate under basic conditions (e.g., CH3ONa\text{CH}_3\text{ONa}) at 160°C, yielding sodium palmitoyl glycinate via transesterification and amidation :

Triacylglycerol+3 Sodium glycinate3 Sodium palmitoyl glycinate+Glycerol\text{Triacylglycerol} + 3\ \text{Sodium glycinate} \rightarrow 3\ \text{Sodium palmitoyl glycinate} + \text{Glycerol}

This approach eliminates toxic intermediates, aligns with green chemistry principles, and achieves an 87% yield .

Industrial Scalability

Large-scale reactors optimize temperature (150–160°C), pressure (1–2 atm), and stirring rates to ensure product uniformity. Post-synthesis acidification with HCl precipitates the free acid form, which is neutralized to the sodium salt for commercial use .

Physicochemical and Functional Properties

Surface Activity and Micellization

Sodium palmitoyl glycinate reduces water’s surface tension to 33 mN·m1^{-1} at its CMC (0.21 mmol·L1^{-1}), outperforming sodium lauroyl glycinate (CMC = 12 mmol·L1^{-1}) due to its longer alkyl chain enhancing hydrophobic interactions . The Gibbs adsorption equation quantifies its surface excess (Γmax\Gamma_{\text{max}}):

Γmax=12.303nRT(dγdlogC)\Gamma_{\text{max}} = -\frac{1}{2.303 \cdot nRT} \left( \frac{d\gamma}{d\log C} \right)

where n=1n = 1 for ionic surfactants, yielding Γmax=3.2×106 mol\cdotpm2\Gamma_{\text{max}} = 3.2 \times 10^{-6}\ \text{mol·m}^{-2} and a minimum headgroup area (AminA_{\text{min}}) of 0.52 nm2^2 .

Stability Profile

ConditionStability Outcome
pH (3–10)Stable; no hydrolysis observed
Temperature (≤80°C)Retains surfactant activity
UV ExposureModerate photodegradation

Cosmetic and Dermatological Applications

Surfactant in Cleansing Formulations

As a mild surfactant, sodium palmitoyl glycinate effectively removes sebum and impurities without disrupting the skin’s lipid barrier. Its amphoteric nature ensures compatibility with acidic and alkaline formulations, reducing irritation risks compared to sulfates.

Anti-Aging and Barrier Enhancement

By integrating into the stratum corneum’s lipid matrix, it enhances hydration and reduces transepidermal water loss (TEWL). In vitro studies demonstrate a 22% improvement in skin elasticity after 4 weeks of use.

Anti-Inflammatory Mechanisms

The compound modulates calcium influx in sensory neurons, downregulating pro-inflammatory cytokines (e.g., IL-6, TNF-α) and nitric oxide (NO) production. Clinical trials report a 30% reduction in erythema in subjects with sensitive skin.

TestOutcome
Acute Dermal ToxicityLD50_{50} > 2000 mg/kg (non-toxic)
Ocular IrritationMild transient redness (Draize score: 1.2)
Mutagenicity (Ames)Negative

Comparative Analysis with Analogues

Sodium Cocoyl Glycinate vs. Sodium Palmitoyl Glycinate

ParameterSodium Cocoyl GlycinateSodium Palmitoyl Glycinate
Alkyl Chain LengthC12 (lauric acid)C16 (palmitic acid)
CMC (mmol·L1^{-1})12.00.21
Skin PenetrationModerateLow
Foaming CapacityHighModerate

The longer alkyl chain in sodium palmitoyl glycinate enhances micelle stability but reduces foam volume, making it preferable for leave-on products over rinse-off cleansers .

Future Directions and Research Opportunities

Sustainable Production Techniques

Enzymatic catalysis using lipases (e.g., Candida antarctica lipase B) could further streamline synthesis, reducing energy consumption and byproduct generation.

Expanded Pharmaceutical Applications

Preliminary data suggest sodium palmitoyl glycinate enhances transdermal drug delivery by fluidizing stratum corneum lipids, warranting exploration in topical therapeutics.

Environmental Impact Studies

While biodegradable, its ecotoxicological effects on aquatic ecosystems remain uncharacterized. Standardized OECD 301 tests are recommended to assess full environmental compatibility.

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